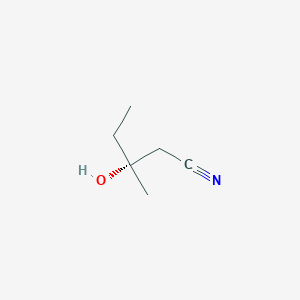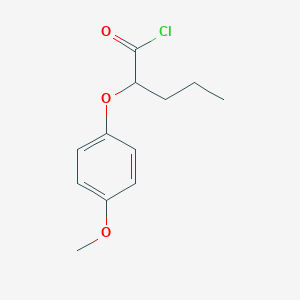
2-(4-Methoxyphenoxy)pentanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenoxy)pentanoyl chloride is an organic compound with the molecular formula C12H15ClO3. It is a derivative of pentanoyl chloride, where the pentanoyl group is attached to a 4-methoxyphenoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)pentanoyl chloride typically involves the reaction of 4-methoxyphenol with pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Methoxyphenol+Pentanoyl chloride→2-(4-Methoxyphenoxy)pentanoyl chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using techniques like distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenoxy)pentanoyl chloride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-(4-Methoxyphenoxy)pentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, often in the presence of a catalyst such as sulfuric acid.
Amidation: Amines, often under mild heating.
Major Products
Hydrolysis: 2-(4-Methoxyphenoxy)pentanoic acid
Esterification: Esters of 2-(4-Methoxyphenoxy)pentanoic acid
Amidation: Amides of 2-(4-Methoxyphenoxy)pentanoic acid
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenoxy)pentanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenoxy)pentanoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles such as alcohols and amines, forming esters and amides, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoyl chloride: The parent compound, used in similar reactions but lacks the 4-methoxyphenoxy group.
4-Methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
2-(4-Methoxyphenoxy)propionic acid: Similar structure but with a shorter carbon chain.
Uniqueness
2-(4-Methoxyphenoxy)pentanoyl chloride is unique due to the presence of both the 4-methoxyphenoxy group and the pentanoyl chloride moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
833460-85-8 |
|---|---|
Molekularformel |
C12H15ClO3 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)pentanoyl chloride |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-11(12(13)14)16-10-7-5-9(15-2)6-8-10/h5-8,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
DXOYDRQXBFXTMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)Cl)OC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


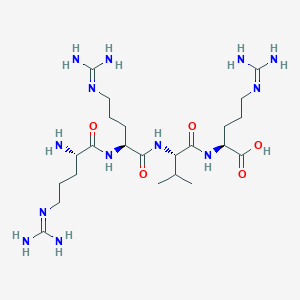
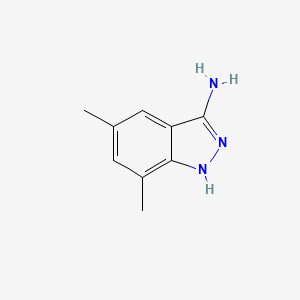
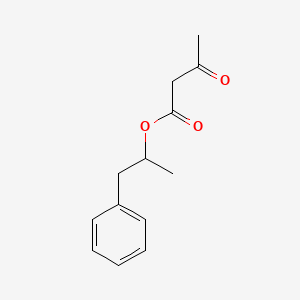
![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)
![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
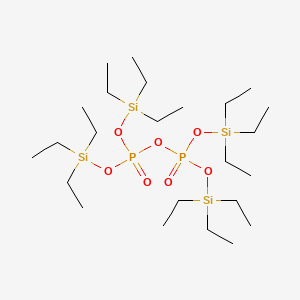

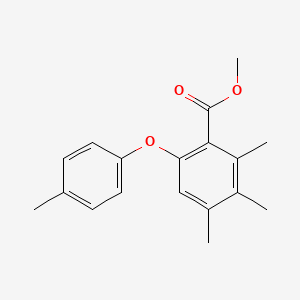
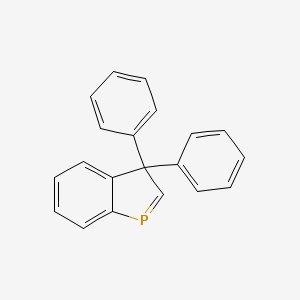
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
